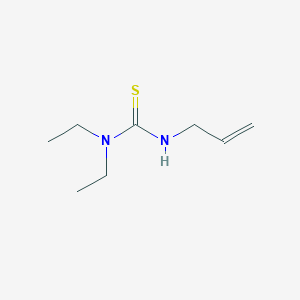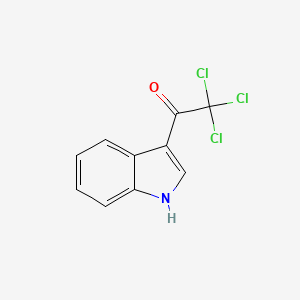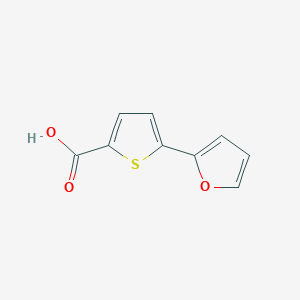
5-(Furan-2-yl)thiophene-2-carboxylic acid
Overview
Description
5-(Furan-2-yl)thiophene-2-carboxylic acid is a compound that belongs to the class of organic compounds known as heteroaromatic carboxylic acids. It features a thiophene ring fused with a furan moiety and possesses a carboxylic acid functional group. This compound is of interest due to its potential applications in pharmaceuticals, materials science, and as a building block for various chemical syntheses.
Synthesis Analysis
The synthesis of related furan and thiophene derivatives has been explored in several studies. For instance, furan-2-carboxylic acid hydrazide has been used as a precursor for synthesizing 5-furan-2-yl[1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol, which were confirmed by elemental analyses, IR, and 1H-NMR spectra . Another study reported the synthesis of 2,5-di(thiophen-2-yl)furan-3-carbonitriles, which are thiophene–furan–thiophene type monomers, prepared by the reaction of 3-oxopropanenitriles with alkenes . Additionally, the lithiation of furan- and thiophene-2-carboxylic acids has been shown to be critically dependent on the lithium base used, allowing for high-yielding syntheses of disubstituted thiophenes and furans .
Molecular Structure Analysis
The molecular structure of furan and thiophene derivatives has been a subject of interest in several studies. For example, the bond angles of furan-2,5-dicarboxylic acid have been estimated, and the energy levels of intermolecular hydrogen bonds of heterocyclic acids have been studied . The structure of 5-substituted furan- and thiophene-2-carboxaldehydes has been confirmed through the formation of metallo-imidazolidine intermediates . Furthermore, the structure of highly functionalized 2,2′-bifurans and 2-(thiophen-2-yl)furans was conclusively confirmed by single-crystal X-ray analysis .
Chemical Reactions Analysis
The chemical reactivity of furan and thiophene derivatives has been explored through various reactions. For instance, the decarboxylative coupling of alkynyl carboxylic acids with H2O or Na2S in the presence of a copper catalyst has been used to synthesize 2,5-diaryl-substituted furans and thiophenes . A multi-component synthesis involving furan- or thiophene-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates has been developed to produce 2,2′-bifurans and 2-(thiophen-2-yl)furans . Additionally, the bromination of methyl furan-2-carboxylate and furan-2-carbaldehyde has been studied, revealing the influence of reaction conditions on the substitution pattern .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan and thiophene derivatives are influenced by their molecular structure. The chromatographic behavior of carboxylic acids derived from furan and thiophene has been linked to the energy levels of their intermolecular hydrogen bonds . The electrochemical, spectroelectrochemical, and morphological properties of polymers and copolymers derived from thiophene–furan–thiophene type monomers have been investigated, showing distinct electrochromic properties and stability, which are important for electronic device applications .
Scientific Research Applications
Synthesis and Reactivity
- 5-(Furan-2-yl)thiophene-2-carboxylic acid and its derivatives have been synthesized through various routes, demonstrating their versatility in chemical synthesis. For example, Chadwick et al. (1973) describe methods to prepare esters of furan- and thiophen-2-carboxylic acids, highlighting the reactivity of these compounds in bromination reactions in the presence of aluminum chloride (Chadwick, Chambers, Meakins, & Snowden, 1973). Carpenter and Chadwick (1985) further discuss high-yielding syntheses of disubstituted thiophenes from these acids, showcasing their potential in organic synthesis (Carpenter & Chadwick, 1985).
Applications in Organic Electronics
- The compounds derived from this compound have been used in the creation of organic semiconductors. Dey et al. (2010) describe a synthesis route for fused heterocycles from thiophene-2-carboxylic acid and furan-2-carboxylic acid, which are of interest for applications in OLEDs, organic photovoltaic cells, and electrochromics (Dey, Navarathne, Invernale, Berghorn, & Sotzing, 2010).
Chemical Modification and Transformation
- Various chemical modifications and transformations of this compound have been explored. For instance, Aleksandrov et al. (2011) studied the oxidation of derivatives of this compound, leading to the formation of various carboxylic acids and exploring factors responsible for the instability of these acids (Aleksandrov, Savost’yanov, El’chaninov, & Salamatina, 2011).
Biodegradation Studies
- The biodegradation of this compound has been investigated, highlighting its potential environmental impact. Abdulrashid and Clark (1987) discuss the degradation of furan and thiophene derivatives by Escherichia coli, providing insights into the biological pathways involved in the breakdown of these compounds (Abdulrashid & Clark, 1987).
Enzymatic Oxidation
- Enzyme-catalyzed oxidation of derivatives of this compound has been researched for the production of value-added chemicals. Dijkman et al. (2014) describe an enzyme that oxidizes related compounds, converting them into furan-2,5-dicarboxylic acid, a biobased platform chemical (Dijkman, Groothuis, & Fraaije, 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on the synthesis of new thiophene derivatives and the exploration of their potential biological activities.
Mechanism of Action
Target of Action
Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of properties and applications, including their use in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .
Result of Action
Molecules with the thiophene ring system are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
properties
IUPAC Name |
5-(furan-2-yl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3S/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASUJVQPFQRFPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366014 | |
| Record name | 5-(Furan-2-yl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
868755-62-8 | |
| Record name | 5-(2-Furanyl)-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868755-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Furan-2-yl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline](/img/structure/B1332742.png)
![2-[(2-ethoxy-2-oxoethoxy)imino]-2-(1H-pyrazol-3-yl)acetic acid](/img/structure/B1332749.png)
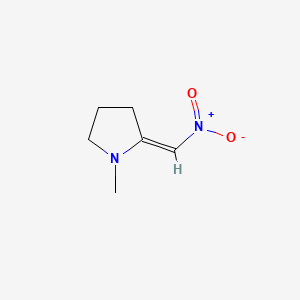
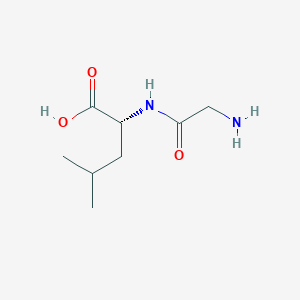
![Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate](/img/structure/B1332754.png)
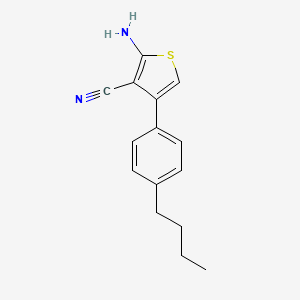
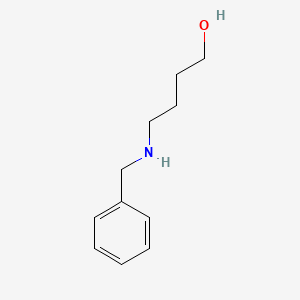

![N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B1332768.png)
